molecular formula C17H16O2 B318641 cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B318641
M. Wt: 252.31 g/mol
InChI Key: DDCKVRLSZCBLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C17H16O2 It is a derivative of biphenyl, where a cyclopropylmethyl group is attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-4-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of cyclopropylmethyl biphenyl-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl biphenyl-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

cyclopropylmethyl 4-phenylbenzoate

InChI

InChI=1S/C17H16O2/c18-17(19-12-13-6-7-13)16-10-8-15(9-11-16)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7,12H2

InChI Key

DDCKVRLSZCBLMN-UHFFFAOYSA-N

SMILES

C1CC1COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CC1COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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